N-Cyclopropylbenzylamine HCl
Overview
Description
N-Cyclopropylbenzylamine HCl, also known as this compound, is a useful research compound. Its molecular formula is C10H14ClN and its molecular weight is 183.68 g/mol. The purity is usually 95%.
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Scientific Research Applications
Inactivation of Monoamine Oxidase
N-Cyclopropylbenzylamine has been researched for its interaction with monoamine oxidase (MAO), an enzyme in the liver. One study found that N-(1-Methyl)cyclopropylbenzylamine, a derivative, can inactivate pig liver mitochondrial monoamine oxidase in a time- and concentration-dependent manner. This process is protected by the enzyme's substrate and product and is irreversible even after exhaustive dialysis (Silverman & Hoffman, 1981).
Synthesis of Labeled Compounds
Another application involves the synthesis of labeled compounds for research purposes. N-[1-2H]- and N-[1-3H]-Cyclopropylbenzylamine were synthesized from cyclopropanecarbonitrile, facilitating the study of their interactions and behaviors in various systems (Silverman & Hoffman, 1981).
Effects on Cardiac Arrhythmias
Research from 1951 explored the effects of N: N-Dibenzyl-/3-chloroethylamine, which is related to N-Cyclopropylbenzylamine, on cardiac arrhythmias induced by sympathomimetic amines in the presence of anesthetics like cyclopropane or chloroform. This study contributes to understanding the mechanisms of cardiac arrhythmias and potential protective agents (Fawaz, 1951).
Inhibition of Carbonic Anhydrase Enzymes
A 2015 study investigated cyclopropylcarboxylic acids and esters, which include cyclopropyl moieties similar to N-Cyclopropylbenzylamine, for their inhibitory effects on carbonic anhydrase enzymes. These findings are significant for understanding enzyme inhibition and potential therapeutic applications (Boztaş et al., 2015).
Enzyme Inhibition Profiles
In 2018, N-Propylphthalimide-substituted and 4-vinylbenzyl-substituted benzimidazole salts, which share structural similarities with N-Cyclopropylbenzylamine, were synthesized and characterized for their metal chelating effects and inhibition profiles against acetylcholinesterase and carbonic anhydrase enzymes. These compounds showed efficient inhibition profiles, contributing to the understanding of enzyme inhibition and potential applications in medicine and biochemistry (Sarı et al., 2018).
Mechanism of Inactivation of Cytochromes
A study in 2005 explored the inactivation of cytochrome P450 enzymes by cyclopropylamines, including N-cyclopropylbenzylamine. This research provides insights into the mechanism involving metabolic intermediate complexes, enhancing understanding of enzyme-inhibitor interactions (Cerny & Hanzlik, 2005).
Safety and Hazards
Properties
IUPAC Name |
N-benzylcyclopropanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-2-4-9(5-3-1)8-11-10-6-7-10;/h1-5,10-11H,6-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDZAPVGJAYJHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39959-74-5 | |
Record name | Benzenemethanamine, N-cyclopropyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39959-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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